

Application Notes and Protocols: DiSC3(5) in Fluorescence Microscopy

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Compound of Interest

Compound Name: DiSC18(3)

Cat. No.: B12291316

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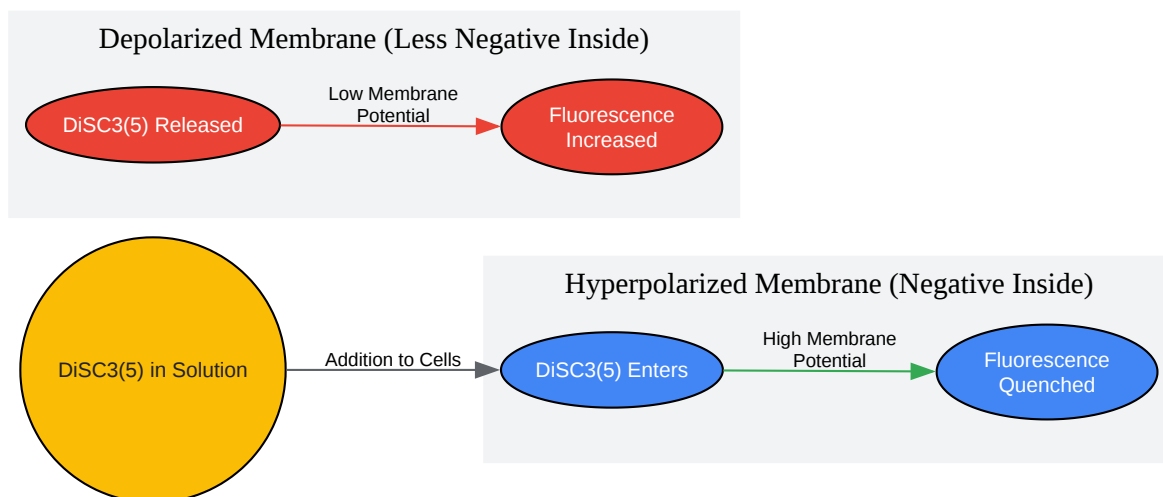
Introduction

DiSC3(5) (3,3'-Dipropylthiadibocyanine iodide) is a lipophilic, cationic fluorescent dye widely employed for the real-time monitoring of membrane potential in various biological systems.[1][2] Its sensitivity to changes in transmembrane potential makes it an invaluable tool in fluorescence microscopy for a range of applications, from assessing mitochondrial health to screening for membrane-active antimicrobial compounds.[3][4] This document provides detailed application notes and experimental protocols for the effective use of DiSC3(5).

Full Chemical Name: 3,3'-dipropyl-2,2'-thiadibocyanine[5]

Principle of Action

DiSC3(5) is a membrane-permeable dye that accumulates in cells with a negative inside membrane potential (hyperpolarized), such as healthy eukaryotic cells and viable bacteria.[6][7] This accumulation within the cell or on the mitochondrial membrane leads to aggregation of the dye molecules, resulting in self-quenching of their fluorescence.[1][6] Conversely, when the membrane depolarizes (becomes less negative), the dye is released from the cell into the surrounding medium, leading to a significant increase in fluorescence intensity.[1][8] This inverse relationship between membrane potential and fluorescence intensity allows for the dynamic measurement of membrane potential changes.[8]



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Figure 1: Mechanism of DiSC3(5) action.

Applications in Fluorescence Microscopy

- Assessment of Mitochondrial Membrane Potential: A key indicator of cellular health and apoptosis.^{[1][3]}
- Screening for Antimicrobial Compounds: Identifying drugs that disrupt bacterial membrane potential.^{[4][9]}
- Studying Ion Channel Activity: Monitoring changes in membrane potential in response to ion channel modulators.
- High-Throughput Screening in Drug Development: Assessing the effects of compound libraries on cellular membrane potential.^[10]
- Monitoring Bacterial Viability: Differentiating between live and dead bacteria based on membrane potential.^[11]

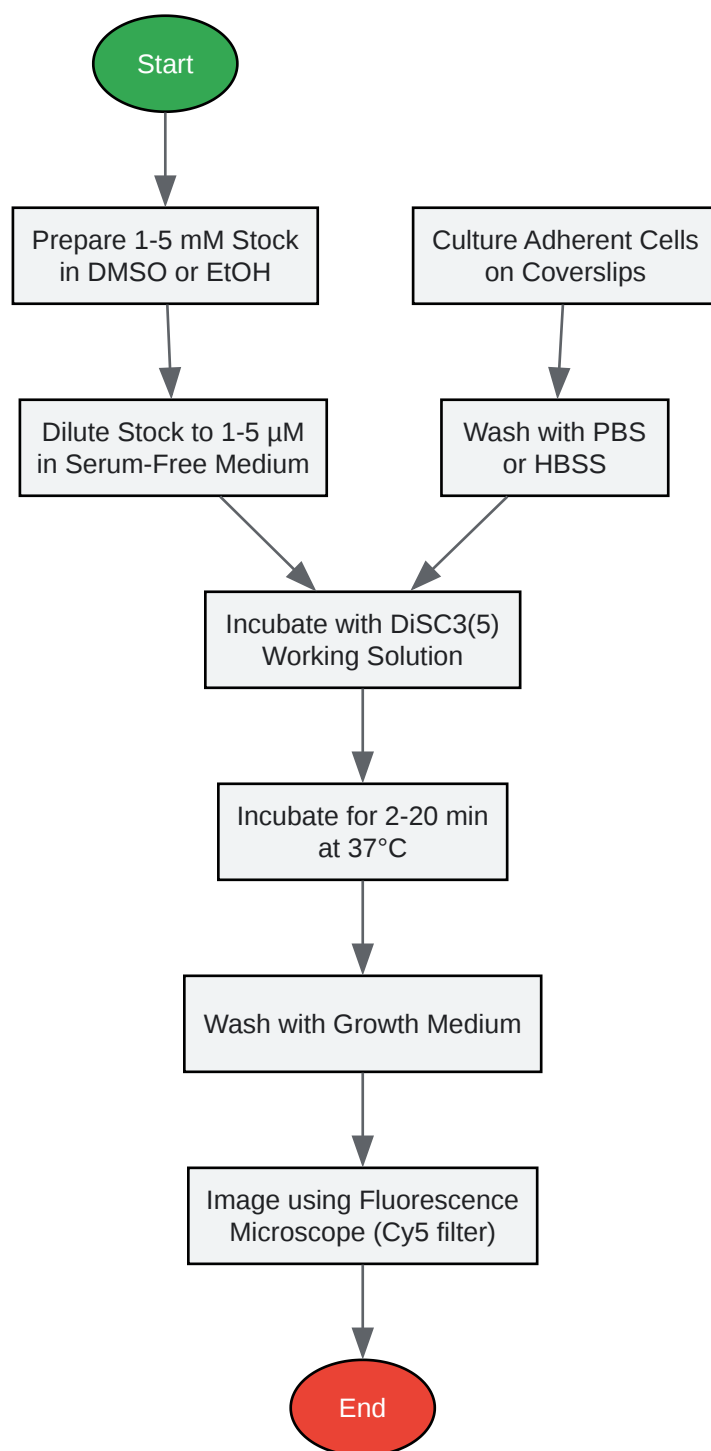
Quantitative Data Summary

Property	Value	Reference(s)
Full Chemical Name	3,3'-Dipropylthiadicarbocyanine iodide	[1]
Molecular Formula	C25H27IN2S2	[1]
Molecular Weight	546.53 g/mol	[1]
Excitation Maximum	~622 nm	[1] [12]
Emission Maximum	~670 nm	[1] [12]
Solubility	Soluble in DMSO and Ethanol	[1] [3]
Typical Working Concentration	1 - 5 μ M	[3]

Experimental Protocols

Protocol 1: Staining of Adherent Mammalian Cells

This protocol is suitable for observing changes in plasma membrane or mitochondrial membrane potential in cultured adherent cells.



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Figure 2: Workflow for staining adherent cells.

Materials:

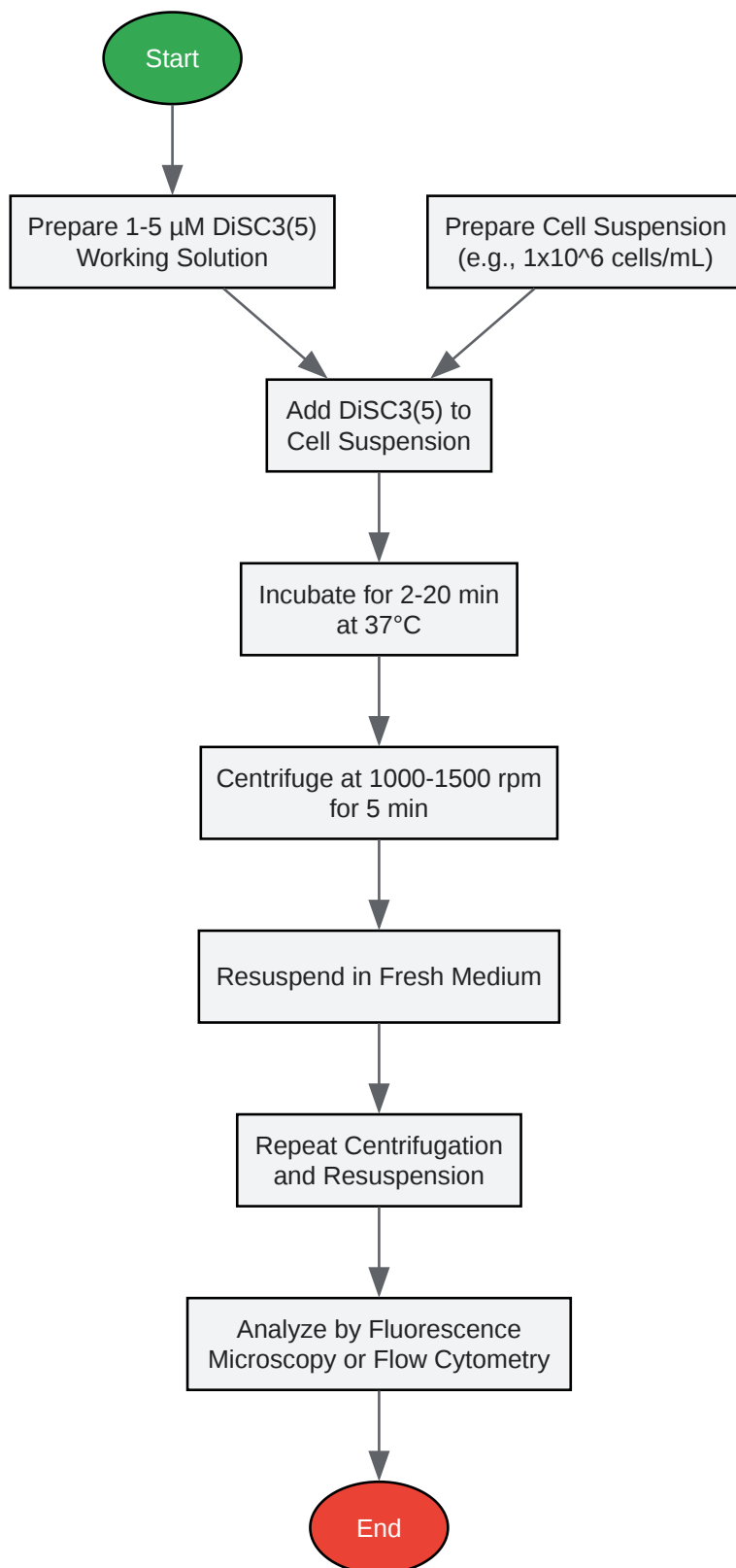
- DiSC3(5) powder
- Anhydrous DMSO or Ethanol
- Serum-free cell culture medium, PBS, or HBSS
- Adherent cells cultured on glass coverslips
- Fluorescence microscope with a Cy5 filter set

Procedure:

- Prepare a 1-5 mM stock solution of DiSC3(5) in anhydrous DMSO or ethanol.[3] Store the stock solution at -20°C, protected from light.[13]
- Prepare a 1-5 µM working solution by diluting the stock solution in a suitable buffer, such as serum-free medium, HBSS, or PBS.[13] The optimal concentration may vary depending on the cell type and experimental conditions.
- Grow adherent cells on sterile glass coverslips to the desired confluency.
- Remove the growth medium and gently wash the cells twice with warm PBS or HBSS.
- Add the DiSC3(5) working solution to the coverslips, ensuring the cells are completely covered.
- Incubate the cells for 2-20 minutes at 37°C.[1] The optimal incubation time should be determined empirically for each cell type.[1]
- Remove the dye-containing medium and wash the cells two to three times with pre-warmed growth medium.[1]
- Mount the coverslips and immediately image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation/Emission ~620/670 nm).[6]

Protocol 2: Staining of Suspension Cells (Mammalian or Bacterial)

This protocol is suitable for flow cytometry or fluorescence microscopy of cells in suspension.



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Figure 3: Workflow for staining suspension cells.

Materials:

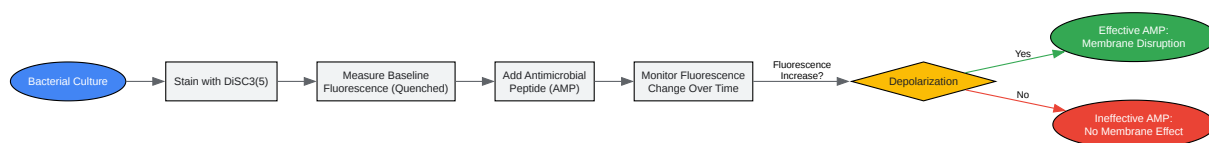
- DiSC3(5) working solution (as prepared in Protocol 1)
- Suspension cells (e.g., mammalian cells or bacteria)
- Growth medium or appropriate buffer
- Centrifuge
- Fluorescence microscope or flow cytometer

Procedure:

- Prepare a cell suspension at a density of approximately 1×10^6 cells/mL in the desired buffer or medium.[\[13\]](#) For bacteria, an OD600 of 0.2-0.3 is often recommended.[\[6\]](#)
- Add the DiSC3(5) working solution to the cell suspension to achieve a final concentration of 1-5 μ M. For bacterial staining, a final concentration of 2 μ M is a good starting point.[\[6\]](#)
- Incubate the cell suspension for 2-20 minutes at 37°C, with gentle agitation for bacterial cultures.[\[3\]](#)[\[6\]](#)
- Centrifuge the cell suspension at 1000-1500 rpm for 5 minutes.[\[3\]](#)
- Remove the supernatant and gently resuspend the cell pellet in pre-warmed fresh growth medium or buffer.[\[3\]](#)
- Repeat the wash step (centrifugation and resuspension) two more times.[\[3\]](#)
- Analyze the stained cells by fluorescence microscopy or flow cytometry.

Drug Development Applications: Screening for Antimicrobial Peptides

DiSC3(5) is a valuable tool for screening antimicrobial peptides (AMPs) and other compounds that target the bacterial cell membrane.[9] A rapid increase in fluorescence indicates membrane depolarization, a hallmark of many membrane-active antimicrobials.[7]



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Figure 4: Screening for membrane-active antimicrobials.

Important Considerations

- **Toxicity:** At higher concentrations or with prolonged incubation, DiSC3(5) can be toxic to cells and may inhibit mitochondrial respiration.[3] It is crucial to use the lowest effective concentration and minimize incubation time.
- **Phototoxicity:** Like many fluorescent dyes, DiSC3(5) can be phototoxic upon illumination. Minimize light exposure to the stained cells.
- **Calibration:** For quantitative measurements of membrane potential in millivolts, a calibration curve can be generated using potassium ionophore valinomycin in the presence of varying extracellular potassium concentrations.[6]
- **Controls:** Always include appropriate controls, such as untreated cells (negative control) and cells treated with a known depolarizing agent like gramicidin or CCCP (positive control).[2]

By following these guidelines and protocols, researchers can effectively utilize DiSC3(5) as a powerful tool for investigating cellular and mitochondrial membrane potential in a wide range of biological applications.

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